 
            | REACTION_CXSMILES | [H-].[Na+].[CH2:3]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:19][OH:20])=[N:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[CH2:22][C:23]([OH:25])=[O:24]>O1CCCC1>[CH2:3]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:19][OH:20])=[N:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[C:23]([OH:25])(=[O:24])[CH2:22][OH:20] |f:0.1| | 
| Name | |
| Quantity | 
                                                                                    2.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [H-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    3.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrCC(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    40 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    70 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                obtained                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the reaction mixture is heated                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to reflux under a stream of an inert gas (nitrogen)                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the reaction mixture is refluxed for 90 minutes                                                                             | 
| Duration | 
                                                                                90 min                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After cooling                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The resulting product is recrystallized from isopropanol                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CO)(=O)O                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles |  | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [H-].[Na+].[CH2:3]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:19][OH:20])=[N:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[CH2:22][C:23]([OH:25])=[O:24]>O1CCCC1>[CH2:3]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:19][OH:20])=[N:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[C:23]([OH:25])(=[O:24])[CH2:22][OH:20] |f:0.1| | 
| Name | |
| Quantity | 
                                                                                    2.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [H-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    3.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrCC(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    40 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    70 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                obtained                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the reaction mixture is heated                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to reflux under a stream of an inert gas (nitrogen)                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the reaction mixture is refluxed for 90 minutes                                                                             | 
| Duration | 
                                                                                90 min                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After cooling                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The resulting product is recrystallized from isopropanol                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CO)(=O)O                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles |  | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |